1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrazole core, which is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate aminophenyl halide reacts with the pyrazole core.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a furan boronic acid or furan halide.
Incorporation of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an appropriate phenylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-aminophenyl)-5-(thiophen-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
1-(4-aminophenyl)-5-(pyridin-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The uniqueness of 1-(4-aminophenyl)-5-(furan-2-yl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
2731011-19-9 |
---|---|
Molecular Formula |
C20H17N5O4S |
Molecular Weight |
423.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.